Danicopan

Catalog No.
S524982
CAS No.
1903768-17-1
M.F
C26H23BrFN7O3
M. Wt
580.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Danicopan

CAS Number

1903768-17-1

Product Name

Danicopan

IUPAC Name

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide

Molecular Formula

C26H23BrFN7O3

Molecular Weight

580.4 g/mol

InChI

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1

InChI Key

PIBARDGJJAGJAJ-NQIIRXRSSA-N

SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F

solubility

Soluble in DMSO

Synonyms

Danicopan; ACH-4471; ACH4471; ACH 4471; ACH-0144471; ACH 0144471; ACH0144471; Danicopan free base

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F

Isomeric SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F

The exact mass of the compound Danicopan is 579.103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
  • Atypical Hemolytic Uremic Syndrome (aHUS)

    aHUS is a rare kidney disease that can cause damage to red blood cells. Clinical trials are underway to investigate the efficacy and safety of danicopan in treating aHUS []. Early research suggests that danicopan may be effective in preventing recurrence of aHUS in patients who have already experienced an episode [].

  • Myeloid Neutrophilic Dermatosis (MND)

    MND is a rare autoimmune disease that causes painful skin lesions. Studies are being conducted to determine if danicopan can improve symptoms and disease progression in MND patients [].

  • Other applications

    Research is also exploring the potential use of danicopan in other conditions where complement overactivation is implicated, such as paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulonephritis (C3G) [, ].

Danicopan is a novel small molecule designed as an inhibitor of complement factor D, specifically targeting the alternative pathway of the complement system. It is primarily developed for the treatment of paroxysmal nocturnal hemoglobinuria, a rare blood disorder characterized by complement-mediated intravascular hemolysis. By selectively inhibiting complement factor D, Danicopan prevents the formation of the C3 convertase complex, thereby mitigating extravascular hemolysis and stabilizing red blood cells in affected patients .

Danicopan acts as a complement inhibitor by specifically and reversibly binding to Factor D. This prevents Factor D from cleaving Factor B in the alternative pathway of the complement cascade []. By inhibiting Factor D, Danicopan reduces the formation of C3 convertase, a crucial enzyme complex responsible for activating the complement system and triggering hemolysis in PNH patients [].

Danicopan operates through a reversible binding mechanism with complement factor D, effectively blocking its enzymatic activity. This inhibition halts the cleavage of factor B, which is crucial for forming C3 convertase in the alternative pathway. The chemical structure of Danicopan includes various functional groups that facilitate its interaction with complement factor D, allowing it to exert its pharmacological effects without significantly affecting other complement pathways .

Danicopan demonstrates significant biological activity by achieving over 90% inhibition of alternative pathway activity in clinical settings. In patients undergoing treatment with other complement inhibitors like ravulizumab or eculizumab, Danicopan has been shown to decrease plasma levels of component Bb and reduce C3 fragment deposition on red blood cells by more than 50%. These actions help control both intravascular and extravascular hemolysis associated with paroxysmal nocturnal hemoglobinuria .

The synthesis of Danicopan involves multi-step organic reactions that include:

  • Formation of the pyrrolidine core: Utilizing specific reagents to construct the central pyrrolidine structure.
  • Acetylation: Introducing acetyl groups to enhance solubility and bioavailability.
  • Bromination: Adding bromine to specific positions on the pyridine ring to improve binding affinity to complement factor D.
  • Final purification: Employing chromatographic techniques to isolate and purify the final product .

Danicopan is primarily indicated for treating paroxysmal nocturnal hemoglobinuria, particularly as an adjunct therapy to existing treatments like ravulizumab or eculizumab. Clinical trials have demonstrated its efficacy in improving hemoglobin levels and reducing symptoms such as fatigue and anemia . Its unique mechanism allows it to address complications related to extravascular hemolysis while maintaining control over intravascular hemolysis.

Danicopan exhibits notable interactions with other drugs, particularly those that are substrates of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Co-administration with drugs like fexofenadine has shown increased plasma concentrations due to Danicopan's mild inhibition of P-gp. Additionally, when used alongside BCRP substrates such as rosuvastatin, Danicopan can significantly increase their plasma exposure, necessitating careful monitoring and potential dose adjustments .

Several compounds share similarities with Danicopan in their mechanism or therapeutic applications. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
RavulizumabC5 Complement InhibitorLong-acting; targets terminal complement pathway
EculizumabC5 Complement InhibitorFirst-in-class; used for various complement-mediated disorders
AvacopanC5a Receptor InhibitorTargets inflammatory responses; distinct from direct complement inhibition
APL-2C5 InhibitorDual action on both C5 and C3 pathways

Danicopan's specificity for complement factor D distinguishes it from these compounds, allowing it to uniquely target the upstream events in the alternative pathway while preserving other pathways' functionality .

Systematic Nomenclature and Molecular Formula

Danicopan is formally designated as (2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide. Its molecular formula is C₂₆H₂₃BrFN₇O₃, with a molecular weight of 580.41 g/mol. Key structural features include:

  • A pyrrolidine core substituted with fluorine and a carboxamide group.
  • A 6-bromopyridin-2-yl moiety linked to the nitrogen of the carboxamide.
  • An indazole-acetyl side chain bearing a 2-methylpyrimidin-5-yl group and an acetyl substituent.
AttributeValue
IUPAC Name(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Molecular FormulaC₂₆H₂₃BrFN₇O₃
Molecular Weight580.41 g/mol
CAS Number1903768-17-1
SMILESCC(=O)C1=NN(CC(=O)N2CC@HC[C@H]2C(=O)NC2=CC=CC(Br)=N2)C2=C1C=C(C=C2)C1=CN=C(C)N=C1

Stereochemical Configuration and Absolute Stereochemistry

Danicopan contains two stereocenters:

  • Pyrrolidine ring: Configured as (4R), contributing to the molecule’s spatial arrangement.
  • Carboxamide linkage: The second stereocenter is (2S), critical for binding to complement factor D.

The absolute stereochemistry is confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) data. The (2S,4R) configuration ensures precise interaction with the active site of factor D, enabling reversible inhibition.

Crystallographic Analysis and Polymorphic Forms

Danicopan exists in multiple crystalline forms, with Form II identified as the most stable polymorph. Key characteristics include:

Polymorphic FormDescription
Form IICrystalline structure with defined X-ray diffraction peaks.
Form EExhibits X-ray diffraction peaks at 6.0°, 16.1°, and 17.9° (2θ).
Form FHydrate form with water content between 6.0–11.0%.
Form GN,N-Dimethylacetamide solvate with peaks at 5.9°, 15.9°, 19.1°, and 26.3°.
Form HDMF solvate showing endothermic peaks at 145–165°C.

Polymorphs are distinguished by X-ray powder diffraction (XRPD) patterns, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). Form II is preferred for pharmaceutical formulations due to its stability and bioavailability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra confirm the presence of:

  • Fluorinated pyrrolidine: Peaks corresponding to the CH₂ groups adjacent to fluorine.
  • Bromopyridine: Aromatic protons in the pyridine ring.
  • Indazole-acetyl side chain: Peaks for the acetyl group and methylpyrimidine substituent.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC/MS-MS) validates the molecular ion peak at m/z 579.1030 (exact mass), confirming the molecular formula. Fragmentation patterns align with cleavage of the amide bond and pyrrolidine ring.

Infrared Spectroscopy (IR)

Fourier-transform infrared (FTIR) spectra reveal:

  • Amide I and II bands: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bending).
  • Aromatic C–H stretching: Peaks near 3000 cm⁻¹ for pyridine and pyrimidine rings.
Spectroscopic MethodKey Observations
¹H NMRConsistent with structural features.
LC/MS-MSMolecular ion peak at m/z 579.1030.
FTIRAmide and aromatic C–H stretches.

Danicopan, chemically known as (2S,4R)-1-(2-(3-Acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl) acetyl)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide, represents a complex heterocyclic compound with a molecular formula of C26H23BrFN7O3 and molecular weight of 580.41 grams per mole [1] [3]. The synthetic approach to danicopan involves a convergent strategy that assembles multiple key structural components through carefully orchestrated chemical transformations [10].

The core structure of danicopan consists of three primary architectural elements: a substituted indazole ring system bearing a 2-methylpyrimidin-5-yl substituent and an acetyl group, a fluorinated pyrrolidine ring with defined stereochemistry at positions 2 and 4, and a 6-bromopyridin-2-yl carboxamide moiety [1] [14]. The synthetic pathway requires precise control of stereochemistry, particularly at the pyrrolidine ring where the (2S,4R) configuration is essential for biological activity [10].

The indazole core synthesis involves the construction of the heterocyclic framework through cyclization reactions starting from appropriately substituted aromatic precursors [23]. The 2-methylpyrimidin-5-yl substituent is typically introduced through cross-coupling methodologies, specifically utilizing palladium-catalyzed reactions that enable selective carbon-carbon bond formation between the indazole core and the pyrimidine substituent [27]. The acetyl group installation at the 3-position of the indazole ring occurs through acylation reactions using acetyl chloride or acetic anhydride under controlled conditions [1].

The pyrrolidine component synthesis follows established methodologies for creating enantiomerically pure heterocycles with specific stereochemical requirements [28] [31]. The (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid intermediate represents a critical building block that requires sophisticated synthetic approaches to achieve the desired stereochemical outcome [10]. This intermediate undergoes coupling reactions with the bromopyridine carboxylic acid derivative to form the final carboxamide linkage [1].

Key Intermediate Compounds and Reaction Optimization

The synthesis of danicopan relies on several critical intermediate compounds that serve as convergent points in the overall synthetic strategy [10]. The primary intermediates include the substituted indazole core, the stereochemically defined pyrrolidine derivative, and various coupling partners that facilitate the final assembly of the target molecule [1].

Intermediate CompoundMolecular FormulaKey Synthetic ChallengeOptimization Parameter
3-Acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazoleC14H12N4ORegioselective pyrimidine couplingPalladium catalyst loading
(2S,4R)-4-fluoropyrrolidine-2-carboxylic acidC5H8FNO2Stereochemical controlTemperature and solvent selection
6-bromopyridin-2-carboxylic acidC6H4BrNO2Halogen selectivityReaction time and base selection

The indazole intermediate synthesis requires careful optimization of the cyclization conditions to achieve high yields and purity [23] [26]. The reaction conditions typically involve elevated temperatures ranging from 80 to 120 degrees Celsius, with reaction times extending from 4 to 24 hours depending on the specific substrate and catalyst system employed [1]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and dimethylacetamide providing optimal results for the cyclization process [23].

The pyrrolidine intermediate synthesis demands precise control over stereochemical outcomes, particularly for the introduction of the fluorine substituent at the 4-position [28]. The optimization studies have demonstrated that temperature control within a narrow range of 0 to 25 degrees Celsius is essential for maintaining the desired stereochemical integrity [31]. The use of chiral catalysts and auxiliaries enables the selective formation of the (2S,4R) configuration, with copper-based catalytic systems showing particular efficacy in these transformations [28].

Coupling reaction optimization focuses on the efficient formation of amide bonds between the pyrrolidine and pyridine components [10]. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole provide reliable activation of the carboxylic acid functionality [1]. The optimization parameters include reagent stoichiometry, reaction temperature, and solvent composition, with dichloromethane and dimethylformamide mixtures providing optimal results [10].

Large-Scale Production and Purification Methodologies

The transition from laboratory-scale synthesis to commercial manufacturing of danicopan requires comprehensive process development and optimization to ensure consistent quality and yield at production scales [10]. The manufacturing process has been successfully demonstrated at scales exceeding 200 kilograms, with process validation studies conducted at multiple manufacturing facilities [10] [11].

The large-scale synthesis employs a staged approach that separates the synthesis into discrete unit operations, each optimized for scalability and reproducibility [10]. The process begins with the preparation of key intermediates in dedicated campaigns, followed by convergent assembly operations that combine these components into the final product [1]. This approach minimizes the complexity of individual operations while maintaining overall process efficiency [10].

Crystallization represents a critical purification step in the manufacturing process, with multiple solid-state forms of danicopan identified and characterized [1]. The development of crystalline forms, designated as Forms DT1 through DT6, provides options for optimizing the physical and chemical properties of the final product [1]. Form DT2 has emerged as the preferred commercial form due to its stability characteristics and processing advantages [1].

Crystalline FormSolvent SystemTemperature Range (°C)Yield (%)Purity (%)
Form DT2n-heptane60-7085-92>99.5
Form DT6Acetophenone25-4078-85>98.0
AmorphousVariousVariable70-80>95.0

The crystallization process for Form DT2 utilizes n-heptane as the primary solvent, with carefully controlled heating and cooling cycles to promote uniform crystal formation [1]. The process involves heating the danicopan solution to temperatures between 60 and 70 degrees Celsius, followed by controlled cooling to room temperature over a period of 1 to 2 hours [1]. The resulting crystalline material is isolated by filtration and dried under vacuum at temperatures not exceeding 60 degrees Celsius [1].

Purification methodologies extend beyond crystallization to include chromatographic techniques for intermediate purification and final product polishing [15]. High-performance liquid chromatography serves as both a purification tool and an analytical method for monitoring process performance [16] [19]. The chromatographic conditions typically employ reverse-phase stationary phases with gradient elution systems optimized for the separation of danicopan from structurally related impurities [16].

Quality control during large-scale production involves continuous monitoring of critical process parameters including temperature, pH, reaction conversion, and impurity profiles [10]. In-process testing protocols ensure that each unit operation meets predetermined specifications before proceeding to subsequent steps [21]. The implementation of statistical process control methods enables real-time optimization and troubleshooting of manufacturing operations [10].

Quality Control Standards and Analytical Validation

The quality control framework for danicopan encompasses comprehensive analytical testing protocols designed to ensure product identity, purity, and consistency across manufacturing campaigns [16] [19] [21]. The analytical validation program follows international pharmaceutical guidelines and includes method development, validation, and routine application phases [17] [20].

Identity testing employs multiple orthogonal analytical techniques to confirm the structural integrity of danicopan [16] [19]. High-performance liquid chromatography with ultraviolet detection provides primary identification through retention time comparison with authenticated reference standards [18] [22]. Nuclear magnetic resonance spectroscopy serves as a secondary identification method, with both proton and carbon-13 spectra acquired to confirm structural assignments [17] [19].

Purity assessment utilizes validated high-performance liquid chromatography methods capable of detecting and quantifying impurities at levels below 0.1 percent [16] [18]. The chromatographic conditions employ gradient elution systems with acetonitrile and water mobile phases, optimized to achieve baseline separation of danicopan from known synthetic impurities and degradation products [16] [22]. The method validation demonstrates linearity across the range of 0.05 to 2.0 percent for impurity quantification, with precision values typically below 5 percent relative standard deviation [17] [20].

Analytical ParameterTest MethodSpecification RangePrecision (%)Detection Limit
AssayHPLC-UV98.0-102.0%<2.00.05%
Related SubstancesHPLC-UV<0.5% individual<5.00.02%
Water ContentKarl Fischer<0.5%<3.00.01%
Residual SolventsGC-FIDVarious limits<10.01-50 ppm

Quantitative analysis employs validated high-performance liquid chromatography methods with demonstrated accuracy and precision across the analytical range [16] [19]. The assay method utilizes external standard calibration with multiple concentration levels to establish linearity and working range [20]. Method validation studies demonstrate accuracy within 98 to 102 percent of theoretical values, with precision typically below 2 percent relative standard deviation for both repeatability and intermediate precision [17] [20].

Residual solvent analysis employs gas chromatography with flame ionization detection to monitor and control solvent levels according to international guidelines [18] [22]. The method validation encompasses solvents used throughout the synthetic process, including those employed in crystallization and purification operations [1]. Detection limits for individual solvents range from 1 to 50 parts per million, depending on the specific toxicological classification and regulatory limits [18].

Water content determination utilizes Karl Fischer titration to ensure compliance with specification limits established for optimal stability and processing characteristics [17] [19]. The method demonstrates precision below 3 percent relative standard deviation across the specification range of 0 to 0.5 percent water content [20]. Stability-indicating analytical methods enable monitoring of danicopan degradation under various stress conditions including elevated temperature, humidity, and light exposure [16] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

579.10298 g/mol

Monoisotopic Mass

579.10298 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JM8C1SFX0U

Drug Indication

Treatment of paroxysmal nocturnal haemoglobinuria

Wikipedia

Danicopan

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Konar M, Granoff DM. Eculizumab treatment and impaired opsonophagocytic
2: Yuan X, Gavriilaki E, Thanassi JA, Yang G, Baines AC, Podos SD, Huang Y, Huang

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